

Biosynthesis and metabolic pathways of Palmitelaidic acid in mammals

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Compound of Interest		
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An In-depth Technical Guide to the Biosynthesis and Metabolic Pathways of **Palmitelaidic Acid** in Mammals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitelaidic acid (16:1t n-7) is a trans-monounsaturated fatty acid predominantly obtained from dietary sources, including ruminant fats and industrially hydrogenated oils.[1] Unlike its cis-isomer, palmitoleic acid, it is not synthesized de novo in mammals. Its metabolism, particularly its catabolism via beta-oxidation, presents unique challenges due to the trans configuration of its double bond, potentially leading to incomplete oxidation and the accumulation of metabolic intermediates.[2] Palmitelaidic acid is biologically active, capable of being incorporated into cellular membranes and influencing signaling pathways related to inflammation and metabolic regulation, such as glucose-stimulated insulin secretion through G-protein coupled receptors.[1][3] This guide provides a comprehensive overview of the current understanding of palmitelaidic acid's metabolic fate, its physiological effects, and the experimental methodologies used to study it.

Introduction to Palmitelaidic Acid

Palmitelaidic acid is the trans isomer of palmitoleic acid, a 16-carbon monounsaturated fatty acid with its double bond at the 9th carbon from the methyl end (omega-7).[1] The trans configuration results in a straighter molecular shape compared to the bent structure of its cis



counterpart, leading to different physical and biological properties. While small amounts are found naturally in dairy and ruminant fats, the primary dietary source has historically been partially hydrogenated vegetable oils used in processed foods.[1] Due to its association with adverse health effects, understanding its metabolic processing in mammals is of significant interest.

Biosynthesis and Sources

Mammalian cells lack the enzymatic machinery to introduce a trans double bond at the n-7 position of a fatty acid chain; therefore, there is no de novo biosynthesis of **palmitelaidic acid**. Its presence in mammalian tissues is entirely of exogenous origin.

- Dietary Intake: The primary sources are foods containing partially hydrogenated vegetable oils and, to a lesser extent, fats from ruminant animals like cows and sheep.[1]
- Metabolic Conversion: Evidence suggests that trans-vaccenic acid (18:1t n-7), the most abundant trans fatty acid in ruminant fats, can be shortened through a cycle of beta-oxidation to yield palmitelaidic acid.[3]

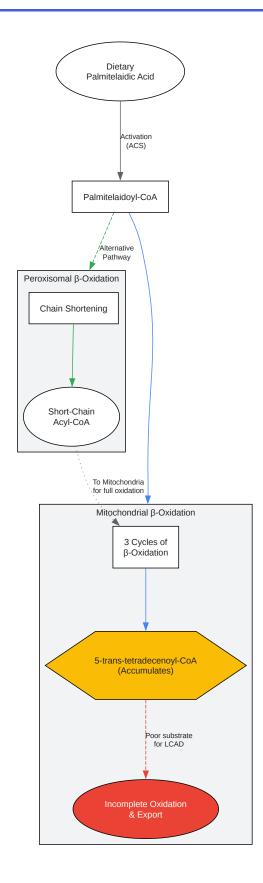
In contrast, the well-characterized biosynthesis of its cis-isomer, palmitoleic acid (16:1c n-7), occurs endogenously in the endoplasmic reticulum. The process involves the desaturation of palmitic acid (16:0) by the enzyme Stearoyl-CoA Desaturase-1 (SCD1), which is a critical rate-limiting step in the formation of monounsaturated fatty acids.[4][5][6]

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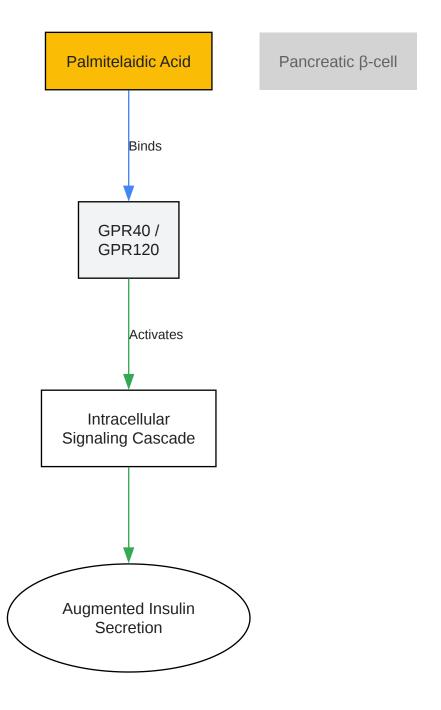
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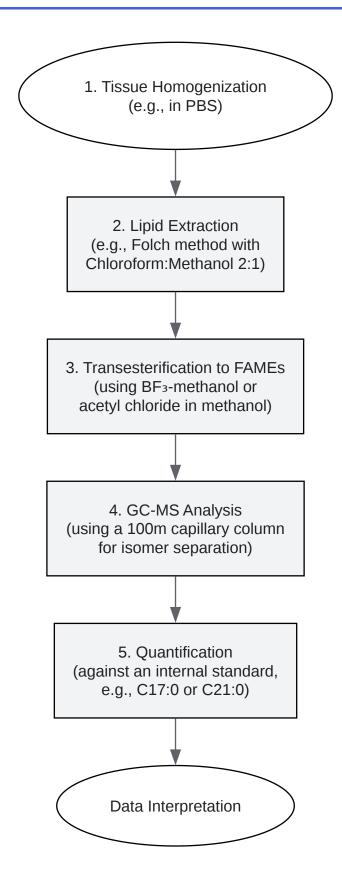












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